molecular formula C9H11BrClNO B13040417 (R)-1-(5-Bromo-2-chlorophenyl)-2-methoxyethan-1-amine

(R)-1-(5-Bromo-2-chlorophenyl)-2-methoxyethan-1-amine

Katalognummer: B13040417
Molekulargewicht: 264.54 g/mol
InChI-Schlüssel: NZDOAJZUBGTPHG-VIFPVBQESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-1-(5-Bromo-2-chlorophenyl)-2-methoxyethan-1-amine is a chemical compound that belongs to the class of organic compounds known as phenylmethanamines. This compound is characterized by the presence of a bromine atom at the 5th position and a chlorine atom at the 2nd position of the phenyl ring, along with a methoxy group attached to the ethanamine chain. The ®-configuration indicates the specific stereochemistry of the molecule, which can influence its biological activity and interactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(5-Bromo-2-chlorophenyl)-2-methoxyethan-1-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Chlorination: The chlorination of the phenyl ring can be carried out using chlorine gas (Cl2) or thionyl chloride (SOCl2) under controlled conditions.

    Amine Formation: The final step involves the formation of the ethanamine chain, which can be achieved through reductive amination using an appropriate amine precursor and a reducing agent such as sodium cyanoborohydride (NaBH3CN).

Industrial Production Methods

Industrial production of ®-1-(5-Bromo-2-chlorophenyl)-2-methoxyethan-1-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the desired compound with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

®-1-(5-Bromo-2-chlorophenyl)-2-methoxyethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to obtain reduced derivatives.

    Substitution: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or potassium thiolate (KSR).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding alcohols or amines.

    Substitution: Phenyl derivatives with different substituents.

Wissenschaftliche Forschungsanwendungen

®-1-(5-Bromo-2-chlorophenyl)-2-methoxyethan-1-amine has various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.

Wirkmechanismus

The mechanism of action of ®-1-(5-Bromo-2-chlorophenyl)-2-methoxyethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    ®-1-(5-Bromo-2-chlorophenyl)-2-methoxyethan-1-amine: shares structural similarities with other phenylmethanamines, such as:

Uniqueness

The presence of both bromine and chlorine atoms on the phenyl ring, along with the specific ®-configuration, imparts unique chemical and biological properties to ®-1-(5-Bromo-2-chlorophenyl)-2-methoxyethan-1-amine. These features can influence its reactivity, binding affinity, and overall activity in various applications.

Eigenschaften

Molekularformel

C9H11BrClNO

Molekulargewicht

264.54 g/mol

IUPAC-Name

(1R)-1-(5-bromo-2-chlorophenyl)-2-methoxyethanamine

InChI

InChI=1S/C9H11BrClNO/c1-13-5-9(12)7-4-6(10)2-3-8(7)11/h2-4,9H,5,12H2,1H3/t9-/m0/s1

InChI-Schlüssel

NZDOAJZUBGTPHG-VIFPVBQESA-N

Isomerische SMILES

COC[C@@H](C1=C(C=CC(=C1)Br)Cl)N

Kanonische SMILES

COCC(C1=C(C=CC(=C1)Br)Cl)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.